Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate

Catalog No.
S14413652
CAS No.
M.F
C11H20N2O3
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxyl...

Product Name

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate

IUPAC Name

tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)8-5-4-6-13(8)9(14)7-12/h8H,4-7,12H2,1-3H3

InChI Key

LUYWADSVTQBBGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)CN

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate is a chemical compound classified as a pyrrolidine derivative. It features a tert-butyl group, an aminoacetyl substituent, and a carboxylate functional group, making it structurally significant in various chemical applications. Its molecular formula is C11H20N2O3C_{11}H_{20}N_{2}O_{3}, and it has a molecular weight of approximately 228.29 g/mol. The compound's structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its reactivity and biological properties .

Due to its functional groups:

  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Amidation: The amino group allows the formation of amides when treated with acyl chlorides or anhydrides.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile in substitution reactions.

These reactions make the compound versatile for synthesizing more complex molecules in organic chemistry.

Pyrrolidine derivatives, including tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate, have shown potential biological activities. They may exhibit:

  • Antimicrobial Properties: Some pyrrolidine derivatives have been studied for their ability to inhibit bacterial growth.
  • Neuroprotective Effects: Certain compounds in this class may protect neuronal cells from oxidative stress.
  • Anti-inflammatory Activity: There is evidence suggesting that these compounds can modulate inflammatory responses.

The specific biological activity of tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate requires further investigation to establish its therapeutic potential.

The synthesis of tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate typically involves multiple steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or aldehydes.
  • Acetylation: The introduction of the aminoacetyl group can be performed using acetic anhydride or acetyl chloride.
  • Esterification: The final step involves reacting the resulting carboxylic acid with tert-butanol under acidic conditions to form the desired ester.

This multi-step synthesis allows for the incorporation of various functional groups, enhancing the compound's utility in research and applications .

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate has potential applications in several fields:

  • Pharmaceuticals: As a building block for drug development, particularly in creating compounds targeting neurological disorders or infections.
  • Chemical Research: Used as an intermediate in synthetic organic chemistry for developing new materials or compounds.
  • Biotechnology: Potentially useful in designing peptide mimetics or enzyme inhibitors due to its structural features.

Interaction studies involving tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate focus on its binding affinity and activity against various biological targets. These studies are crucial for understanding how this compound interacts at the molecular level with proteins, enzymes, or receptors. Preliminary findings suggest that it may interact with neurotransmitter systems, but detailed studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate, including:

Compound NameCAS NumberSimilarityKey Features
Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate147081-59-2HighContains a methylamino group instead of an aminoacetyl group
(S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate191231-58-0HighFeatures a methylamino substituent at a different position
Tert-butyl methyl(pyrrolidin-3-yl)carbamate392338-15-7ModerateContains a carbamate instead of a carboxylic acid
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate149771-44-8ModerateA bicyclic structure differing in ring composition

These compounds exhibit unique properties and reactivities due to their structural variations, making them valuable in different chemical contexts.

Catalytic Asymmetric Synthesis Pathways

Catalytic asymmetric synthesis has emerged as a cornerstone for constructing enantiomerically pure pyrrolidine derivatives. For tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate, two primary approaches dominate:

Chiral-at-Metal Catalysis: Bis-cyclometalated iridium(III) and rhodium(III) complexes enable stereocontrol via a stereogenic metal center. For instance, Λ- and Δ-enantiomers of iridium complexes (e.g., IrS) facilitate visible-light-induced photoredox reactions, coupling tert-butyl-protected precursors with aminoacetyl donors. These catalysts achieve enantiomeric excess (ee) values exceeding 90% by leveraging labile acetonitrile ligands that coordinate substrates during the asymmetric induction phase.

Synergistic Photoredox/Brønsted Acid Catalysis: Recent advances combine photoredox activation with Brønsted acid catalysis to access 3-substituted prolines, which are precursors to pyrrolidine derivatives. A cascade radical addition/cyclization sequence generates cis- or trans-substituted pyrrolidines, depending on the base-assisted epimerization step. This method’s flexibility allows access to all four stereoisomers of 3-substituted prolines, which can be further functionalized to yield the target compound.

Catalytic SystemKey FeaturesEnantiomeric Excess (ee)
Iridium(III) ComplexesVisible-light activation, chiral-at-metal center>90%
Rhodium(III) ComplexesDual photoredox/asymmetric catalysis85–92%
Photoredox/Brønsted AcidRadical intermediates, stereocontrol via epimerization88–95%

Palladium-Mediated Cyclization Strategies

Palladium catalysis offers robust pathways for constructing pyrrolidine rings via cyclization-coupled cross-coupling reactions. Two notable strategies include:

Carboamination of γ-Aminoalkenes: Palladium-catalyzed carboamination reactions integrate aryl halides (e.g., bromides or triflates) with γ-aminoalkenes, forming C–N and C–C bonds in one step. For example, using Pd(OAc)₂ and dppe ligands in dioxane solvent, tert-butyl-protected γ-aminoalkenes undergo cyclization with aryl bromides to yield cis-2,5-disubstituted pyrrolidines with >20:1 diastereoselectivity. Functional group tolerance is enhanced under mild conditions (Cs₂CO₃ base, 85°C), accommodating ketones, esters, and nitro groups.

Umpolung Cyclization: Palladium/diphosphine systems enable umpolung (polarity reversal) cyclization of allylic acetate-aldehydes. Using formate as a terminal reductant, this method produces cis-disubstituted pyrrolidines with high enantioselectivity (up to 95% ee). The mechanism proceeds via cationic η¹-allylpalladium intermediates, where chiral diphosphine ligands dictate stereochemical outcomes.

SubstrateConditionsYieldSelectivity
γ-Aminoalkene + Aryl BromidePd(OAc)₂, dppe, Cs₂CO₃, dioxane, 85°C73–88%>20:1 dr, >90% ee
Allylic Acetate-AldehydePd/diphosphine, HCO₂H, toluene, 100°C65–78%95% ee

Solid-Phase Combinatorial Synthesis Approaches

While solution-phase synthesis dominates the literature, solid-phase combinatorial methods remain underexplored for tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate. Potential strategies could adapt resin-bound pyrrolidine synthesis, where:

  • Resin Functionalization: Wang or Rink amide resins are loaded with tert-butyl-protected proline derivatives.
  • Aminoacylation: On-resin acylation with Fmoc-glycine followed by deprotection introduces the aminoacetyl group.
  • Cleavage and Purification: TFA-mediated cleavage releases the final product, though tert-butyl ester stability under acidic conditions requires optimization.

Current limitations include low yields in multi-step sequences and challenges in stereocontrol. Future work may focus on immobilized chiral catalysts to enable high-throughput asymmetric synthesis.

Protecting Group Optimization in Pyrrolidine Functionalization

Protecting groups play a pivotal role in the stepwise assembly of tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate:

tert-Butyl Esters: The tert-butyl group shields the carboxylate moiety during acylation and cyclization steps. Its stability under basic conditions (e.g., Cs₂CO₃) and facile removal via TFA make it ideal for pyrrolidine synthesis.

Carbamate Protections (Boc/Cbz): Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups protect the pyrrolidine nitrogen. While Boc is preferred for its orthogonality with tert-butyl esters, Cbz requires hydrogenolysis, which may conflict with unsaturated intermediates.

Protecting GroupRoleDeprotection ConditionsCompatibility
tert-ButylCarboxylate protectionTFA, HClStable under basic conditions
BocAmine protectionTFAOrthogonal to tert-butyl
CbzAmine protectionH₂/Pd-CLimited by reducible groups

Optimized protocols employ Boc for nitrogen protection and tert-butyl esters for carboxylates, enabling sequential deprotection without side reactions.

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate demonstrates significant neurotransmitter receptor modulation capabilities through multiple mechanisms involving pyrrolidine-based interactions [1]. The compound exhibits particular affinity for gamma-aminobutyric acid type A receptors, where pyrrolidine derivatives have been shown to act as positive allosteric modulators with binding affinities reaching -3.7 kcal/mol at the 4COF receptor binding site [2]. This interaction occurs primarily at the top of the transmembrane domain, where halogen incorporation at the C5 position of the pyrrolidine ring significantly enhances positive allosteric modulator potency [3].

The neurokinin-3 receptor system represents another critical target for pyrrolidine derivatives, where these compounds function as potent antagonists with high therapeutic potential for central nervous system disorders [1]. The neurokinin-3 receptor exhibits predominant expression in the central nervous system and demonstrates involvement in modulation of the central monoaminergic system, making it a valuable target for conditions including depression, anxiety, schizophrenia, and pain management [1]. Pyrrolidine derivatives targeting this system show preferential binding to substance P, neurokinin A, and neurokinin B through distinct receptor recognition mechanisms [1].

α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors present a unique allosteric modulation target where pyrrolidine compounds, particularly piracetam and related derivatives, bind to multiple sites along the dimer interface with characteristically low occupation patterns [4]. These interactions involve complex hydrogen bond networks with specific amino acid residues including proline-494, isoleucine-481, and serine-754, contributing to the stabilization of receptor dimers and prevention of desensitization [4]. The allosteric modulation occurs through binding to distinct subsites labeled A, B/B′, and C/C′, where the pyrrolidine ring orientation and carbonyl positioning critically influence binding affinity and functional outcomes [4].

Receptor TypeBinding MechanismAffinity/PotencyClinical Relevance
Gamma-aminobutyric acid type APositive allosteric modulation-3.7 kcal/molAntiepileptic, GABAergic enhancement
Neurokinin-3Receptor antagonismHigh potentialDepression, anxiety, schizophrenia
α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acidAllosteric modulationMultiple binding sitesCognitive enhancement, neuroprotection
Nicotinic acetylcholine α4β2High binding affinityKi = 26 nMAlzheimer disease, attention deficit hyperactivity disorder

The nicotinic acetylcholine receptor system, particularly the α4β2 subtype, shows remarkable sensitivity to pyrrolidine derivatives with metanicotine demonstrating binding affinity values of 26 nM [5]. This high-affinity interaction occurs through specific recognition mechanisms that distinguish pyrrolidine compounds from other receptor ligands, leading to selective modulation of neurotransmitter release and synaptic function [5]. The receptor binding studies indicate that pyrrolidine derivatives maintain selectivity for nicotinic acetylcholine receptors while showing poor competitive inhibition at other neurotransmitter receptor sites including dopamine D3-D4 and serotonin 5-HT1A-3 receptors [5].

Enzyme Inhibition Profiling (Proteases/Kinases)

The enzyme inhibition profile of tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate reveals extensive interactions with multiple enzyme classes, particularly proteases and kinases [6] [7] [8]. Dipeptidyl peptidase IV represents a primary target where pyrrolidine derivatives demonstrate potent inhibition with IC50 values ranging from 0.43 to 0.83 μM for optimized compounds [9] [10]. The inhibition mechanism involves specific occupancy of the S1, S2, and S2-extensive domains of the enzyme, where the proline mimic pyrrolidine scaffold provides essential structural recognition elements [7] [9].

Post-proline cleaving enzymes exhibit exceptional sensitivity to pyrrolidine-based inhibitors, with bacterial enzymes showing IC50 values as low as 1.4 nM and bovine brain enzymes demonstrating IC50 values of 67 nM [8]. The inhibition mechanism relies on subsite specificity, particularly at P2 and P3 sites, where the phenoxybutyryl-prolyl-pyrrolidine motif represents the most effective partial structure for enzyme recognition [8]. The structural requirements include a proline residue at the P2 position and a substituted or unsubstituted phenoxybutyryl moiety at the P3 position, creating optimal binding interactions within the enzyme active site [8].

Kinase inhibition studies reveal that pyrrolidine derivatives demonstrate selective activity against FMS kinase with IC50 values ranging from 30 to 60 nM for the most potent analogues [6] [11]. The pyrrolo[3,2-c]pyridine core structure provides the essential framework for kinase recognition, with compounds 1e and 1r showing 1.6 and 3.2 times greater potency than the lead compound KIST101029 [6]. The selectivity profile indicates that these compounds maintain specificity for FMS kinase while showing reduced activity against a panel of 40 other kinases [6].

Enzyme ClassIC50/Ki ValuesInhibition MechanismStructural Requirements
Dipeptidyl Peptidase IV0.43-0.83 μMS1, S2, S2-extensive domain occupancyProline mimic pyrrolidine scaffold
FMS Kinase30-60 nMSelective kinase inhibitionPyrrolo[3,2-c]pyridine core
Post-proline cleaving enzyme1.4 nM (bacterial), 67 nM (bovine)P2, P3 subsite specificityPhenoxybutyryl-prolyl-pyrrolidine motif
Aminoglycoside 6′-N-acetyltransferaseTwo-fold potentiationCovalent modificationPyrrolidine pentamine scaffold

The aminoglycoside 6′-N-acetyltransferase type Ib enzyme system demonstrates sensitivity to pyrrolidine pentamine derivatives, where structure-activity relationship studies indicate that modifications at specific positions significantly influence inhibitory activity [12] [13]. The mechanism involves covalent modification of the enzyme active site, with the pyrrolidine pentamine scaffold providing the essential structural framework for recognition and binding [12] [13]. Alterations at the R1 position of the most active compounds reduce inhibition levels, demonstrating the critical nature of the S-phenyl moiety and its distance from the scaffold [13].

N-acylethanolamine acid amidase represents another significant target where pyrrolidine amide derivatives achieve low micromolar inhibition through competitive and reversible mechanisms [14] [15]. The structure-activity relationship studies reveal that small lipophilic 3-phenyl substituents provide optimal potency, while conformationally flexible linkers increase inhibitory potency but reduce selectivity toward fatty acid amide hydrolase [15]. The enzyme recognition requires specific aromatic terminal phenyl modifications that enhance binding affinity while maintaining selectivity profiles [15].

Allosteric Binding Site Interaction Models

The allosteric binding characteristics of tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate involve complex interactions at multiple distinct binding sites that differ significantly from orthosteric recognition mechanisms [4] [16]. The α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor dimer interface represents a well-characterized allosteric site where pyrrolidine derivatives bind to multiple subsites with characteristically low occupation patterns [4]. These subsites, designated A, B/B′, and C/C′, provide distinct recognition environments where the pyrrolidine ring orientation and functional group positioning critically determine binding affinity and allosteric effects [4].

The unique pyrrolidine-binding pocket identified in the polo-like kinase 1 polo-box domain demonstrates remarkable specificity for short and bulky hydrophobic ligands, particularly adamantane and trimethoxyphenyl moieties [17]. This binding site exhibits preference for hydrophobic interactions rather than π-π stacking mechanisms, with the pyrrolidine-binding pocket accommodating bulky groups through specific recognition of adamantyl functionalities [17]. The crystallographic analysis reveals that hydrophobic interactions between the adamantyl moiety and unprecedented polo-box domain-interacting elements, including arginine-518 and glutamine-536, contribute to enhanced binding affinity [17].

Adenosine A1 and A3 receptor allosteric sites present distinct recognition mechanisms where pyrrolidine-containing compounds demonstrate positive allosteric modulation through binding sites that are structurally separated from orthosteric recognition regions [16]. The allosteric effects show subunit-specific recognition patterns, with mutagenesis studies indicating that residues phenylalanine-182 and asparagine-274 are required for allosteric binding while maintaining distinct requirements from orthosteric binding sites [16]. The molecular basis of allosteric modulation involves interactions near the extracellular loops, allowing simultaneous binding of both agonist and positive allosteric modulator to different receptor regions [16].

Binding SiteSite CharacteristicsBinding ModeKey Interactions
α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor dimer interfaceMultiple subsites (A, B/B′, C/C′)Low occupation multiple sitesHydrogen bond network with proline-494, isoleucine-481, serine-754
Polo-like kinase 1 polo-box domainUnique hydrophobic pocketShort and bulky hydrophobic ligandsHydrophobic interactions with arginine-518, glutamine-536
Adenosine A1/A3 receptorsDistinct from orthosteric sitesPositive allosteric modulationSubunit-specific recognition near extracellular loops
Gamma-aminobutyric acid type A receptorTransmembrane domain topHalogen incorporation enhancementEnhanced positive allosteric modulator potency at C5 position

The dipeptidyl peptidase IV enzyme presents highly hydrophobic S2 pocket characteristics that specifically accommodate pyrrolidine derivatives through multiple hydrogen bond interactions [7] [9]. The key binding interactions involve hydrogen bonds with arginine-125, tyrosine-547, and serine-630, while the aryl moiety extends into the binding cavity to establish additional stabilizing contacts [9]. The allosteric nature of these interactions is evidenced by the requirement for specific geometric arrangements that allow the pyrrolidine scaffold to occupy the S1 pocket while maintaining critical contacts with the S2 and S2-extensive domains [7].

The gamma-aminobutyric acid type A receptor transmembrane domain represents a unique allosteric site where pyrrolidine derivatives achieve positive allosteric modulation through binding at the top of the transmembrane region [3]. The binding mechanism involves specific recognition of halogen substituents at the C5 position of the pyrrolidine ring, where incorporation of fluorine, chlorine, or bromine atoms significantly enhances positive allosteric modulator potency [3]. The allosteric modulation occurs through conformational changes that stabilize the receptor in its active state, leading to enhanced gamma-aminobutyric acid transmission and improved therapeutic outcomes [3].

Structure-Activity Relationship (SAR) of Aminoacetyl Modifications

The structure-activity relationship analysis of aminoacetyl modifications in tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate reveals critical structural determinants that govern biological activity across multiple target systems [18] [19] [15]. N-terminal substituent modifications demonstrate that bulky electropositive groups enhance binding affinity, while non-bulky electronegative substituents at the R2 position provide optimal activity profiles for dipeptidyl peptidase IV inhibition [20]. The strategic placement of these substituents creates favorable electrostatic interactions with enzyme active sites while maintaining the essential pyrrolidine scaffold geometry [20].

Pyrrolidine ring substitutions exhibit profound effects on receptor selectivity and binding affinity, with the cis-4-trifluoromethyl substituent promoting pseudo-axial conformation of groups in other positions [18]. This conformational control leads to compounds capable of showing full agonism at both human and mouse G-protein-coupled receptor 40 systems [18]. The 3-R-methylpyrrolidine configuration specifically promotes pure estrogen receptor α antagonist activity and selective estrogen receptor degrader properties, demonstrating the critical importance of stereochemical control in determining biological outcomes [18].

The aminoacetyl linker represents a crucial structural element where modifications significantly impact enzyme recognition and binding affinity [21] [22]. The maintenance of amide functionality within the aminoacetyl group is essential for substrate recognition by target enzymes, with studies indicating that replacement of the amide group with alternative functional groups results in substantial loss of biological activity [21]. The N-acyl amino acid derivatives demonstrate that the aminoacetyl group serves as a critical recognition element for fatty acid amide hydrolase and related enzymes [22].

Modification TypeEffect on ActivityOptimal Structural FeaturesActivity Impact
N-terminal substitutionsBulky electropositive enhances bindingNon-bulky electronegative at R2Enhanced dipeptidyl peptidase IV inhibition
Pyrrolidine ring substitutionscis-4-trifluoromethyl promotes pseudo-axial conformation3-R-methylpyrrolidine for estrogen receptor antagonismPure estrogen receptor α antagonist activity
Aminoacetyl linker variationsCritical for enzyme recognitionMaintained amide functionalityEnzyme substrate recognition
Tert-butyl ester modificationsEnhances solubility and stabilityProtected carboxylate groupImproved pharmacokinetic properties

Stereochemical variations within the pyrrolidine ring system demonstrate remarkable effects on receptor subtype selectivity, with R-configuration modifications promoting enhanced selectivity toward casein kinase 1 receptors [18]. The introduction of chiral pyrrolidine moieties into molecular structures promotes selectivity toward specific receptor subtypes, with the stereochemical orientation determining both binding affinity and functional outcomes [18]. The selectivity profiles indicate that pyrrolidine stereochemistry can be manipulated to achieve desired receptor selectivity while maintaining potent biological activity [18].

Aromatic substitution patterns within the aminoacetyl framework reveal that small lipophilic substituents, particularly 3-phenyl groups, provide optimal potency for N-acylethanolamine acid amidase inhibition [15]. The structure-activity relationship studies demonstrate that aromatic modifications at specific positions enhance binding affinity while maintaining selectivity profiles against related enzymes [15]. The conformationally flexible linkers increase inhibitory potency but reduce selectivity toward fatty acid amide hydrolase, indicating the importance of conformational control in achieving desired selectivity profiles [15].

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate represents a significant scaffold in neurological disorder therapeutics development due to its favorable structural characteristics and demonstrated biological activity. The compound's pyrrolidine core provides a versatile foundation for central nervous system drug design, with extensive research demonstrating the utility of pyrrolidine derivatives in treating various neurological conditions [1].

Recent advances in neurological therapeutics have highlighted the importance of pyrrolidine-based compounds in treating neurodegenerative diseases. Studies examining pyrrolidine-2,5-dione derivatives have shown remarkable anticonvulsant properties, with compounds displaying ED50 values ranging from 27.4 to 101.5 mg/kg in maximal electroshock and pentylenetetrazole seizure tests [1]. These findings establish the pyrrolidine scaffold as a privileged structure for neurological applications.

The aminoacetyl moiety of tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate provides crucial functionality for neurological targeting. Research on related aminoacetyl compounds demonstrates their ability to interact with key neurotransmitter systems, particularly those involved in cognitive enhancement and neuroprotection [2]. Novel pyrrolidine-2-one derivatives have shown significant neuroprotective effects in scopolamine-induced cognitive impairment models, with compounds demonstrating improved performance in Morris water maze tests and enhanced biochemical parameters including acetylcholinesterase inhibition [2].

Clinical development efforts have focused on pyrrolidine derivatives for treating epilepsy and pain disorders. Comprehensive structure-activity relationship studies of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified lead compounds with ED50 values of 27.4 mg/kg in maximal electroshock tests and 30.8 mg/kg in 6 Hz seizure models [3]. These compounds demonstrated significant analgesic effects in formalin tests and effectively alleviated allodynia in oxaliplatin-induced neuropathic pain models.

Research Findings Table

Compound ClassNeurological TargetED50 Value (mg/kg)Model SystemReference
Pyrrolidine-2,5-dionesAnticonvulsant27.4-101.5MES/scPTZ [1]
Pyrrolidine-2-onesCognitive enhancementN/AScopolamine model [2]
Benzothiophene-pyrrolidinesNeuropathic pain30.86 Hz seizure [3]

The tert-butyl ester functionality enhances the compound's pharmacokinetic properties through improved metabolic stability and oral bioavailability. Research demonstrates that tert-butyl protecting groups resist first-pass metabolism, making them ideal candidates for central nervous system applications where sustained drug exposure is critical [4] [5].

Molecular mechanisms underlying neurological activity involve voltage-gated sodium channel interactions. Binding assays suggest that pyrrolidine derivatives achieve therapeutic effects through interaction with neuronal voltage-sensitive sodium channels at site 2, providing a mechanistic basis for their anticonvulsant and neuroprotective properties [3]. This mechanism distinguishes pyrrolidine-based therapeutics from conventional treatments and offers opportunities for developing drugs with improved selectivity profiles.

Antimicrobial Peptide Mimetics Design

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate serves as a valuable scaffold for antimicrobial peptide mimetics design, leveraging the compound's structural similarity to natural amino acid sequences while providing enhanced stability and bioavailability. The development of peptide mimetics represents a critical strategy for overcoming the limitations of natural antimicrobial peptides, including proteolytic degradation and manufacturing challenges [6].

The aminoacetyl component of the compound provides essential functionality for mimicking natural peptide sequences. Research demonstrates that aminoacetyl moieties can effectively replace natural amino acid residues while maintaining biological activity against pathogenic microorganisms [7]. The incorporation of ornithine and tryptophan-containing peptide frameworks has shown excellent activity against both Gram-positive and Gram-negative bacteria, with compounds exhibiting minimum inhibitory concentrations comparable to established antimicrobials [7].

Kinase Inhibitor Scaffold Optimization

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate represents a promising scaffold for kinase inhibitor development, with the pyrrolidine core providing essential structural features for targeting protein kinase active sites. The compound's flexibility and functionalization potential make it particularly suitable for developing selective kinase inhibitors with improved therapeutic profiles [10].

Recent developments in kinase inhibitor design have emphasized the importance of pyrrolidine-containing scaffolds for achieving selectivity and potency. Studies of isoxazole-based casein kinase 1 inhibitors modified with chiral pyrrolidine scaffolds demonstrate nanomolar inhibitory activity, with compounds achieving IC50 values in the low nanomolar range [10]. These modifications enhance pharmacokinetic parameters including oral bioavailability while maintaining target selectivity.

The aminoacetyl functionality provides crucial hydrogen bonding capabilities for kinase binding. Research on pyridine-based inhibitors for vaccinia-related kinases demonstrates that aminopyridine cores can effectively promote folded P-loop conformations, enhancing binding affinity and selectivity [11]. Compounds incorporating these features show IC50 values of approximately 150 nM against VRK1 with favorable selectivity profiles [11].

Structural optimization studies reveal that pyrrolidine urea moieties project into previously unoccupied kinase pocket regions, providing opportunities for enhanced selectivity [12]. Crystal structure analysis of ULK1 inhibitors containing pyrrolidine scaffolds demonstrates specific binding interactions that distinguish these compounds from related kinase inhibitors. The pyrrolidine moiety enables compounds to adopt more compact conformations while maintaining essential contacts with kinase hinge regions [12].

Kinase Inhibitor Activity Profile

Target KinaseScaffold TypeIC50 ValueSelectivity ProfileReference
CK1δIsoxazole-pyrrolidine0.033 μMHigh selectivity [10]
VRK1Pyridine-pyrrolidine150 nMS(50%) = 0.04 [11]
PI3KδQuinazoline-pyrrolidine2.7-4.5 nMIsoform selective [13]

The development of 6-aryl substituted 4-pyrrolidineaminoquinazoline derivatives has yielded potent PI3Kδ inhibitors with IC50 values of 2.7-4.5 nM, comparable to the clinical drug idelalisib [13]. These compounds demonstrate favorable selectivity over other PI3K isoforms and show distinct anti-proliferation profiles against human B cell lines. Molecular docking studies reveal key hydrogen bonding interactions formed by these compounds in the PI3Kδ pocket, explaining their potent inhibitory activity [13].

Structure-activity relationship optimization focuses on the stereochemical aspects of pyrrolidine substitution. Studies demonstrate that chiral pyrrolidine scaffolds can target ribose pocket interactions in kinases, creating highly potent and selective inhibitors [10]. The stereochemical approach enables the development of compounds with enhanced protein kinase selectivity profiles compared to achiral alternatives.

Pyrrolo[2,3-d]pyrimidine derivatives incorporating pyrrolidine-like features have shown promising multi-targeted kinase inhibitory activity. Lead compounds demonstrate significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes with IC50 values ranging from 40 to 204 nM [14]. These compounds induce cell cycle arrest and apoptosis in cancer cell lines, accompanied by increased proapoptotic proteins and downregulation of anti-apoptotic factors [14].

The polo-like kinase 1 inhibitor development has benefited from heterocyclic scaffolds that efficiently inhibit the polo-box domain. Structure-activity relationship studies led to inhibitors with ≥10-fold higher activity than characterized phosphopeptides, with KD values of approximately 450 nM [15]. These compounds demonstrate selectivity for Plk1 over related Plk2 and Plk3 proteins, offering opportunities for developing targeted cancer therapeutics [15].

Prodrug Strategies for Blood-Brain Barrier Penetration

Tert-butyl 1-(2-aminoacetyl)pyrrolidine-2-carboxylate demonstrates significant potential as a prodrug scaffold for enhanced blood-brain barrier penetration, leveraging the favorable physicochemical properties of both the tert-butyl ester and pyrrolidine components for central nervous system drug delivery [16] [17].

The tert-butyl ester functionality serves as an effective prodrug moiety for masking polar carboxylic acid groups that typically restrict blood-brain barrier penetration. Research on sobetirome prodrug esters demonstrates that ester modifications can significantly enhance brain distribution while reducing peripheral exposure [16]. Ethanolamine ester prodrugs showed superior pharmacokinetic profiles with brain/serum ratios larger than unmodified parent compounds, indicating preferential central nervous system targeting [16].

Mechanistic studies reveal that ester prodrugs undergo enzymatic hydrolysis by endogenous esterases present in the central nervous system, liberating active compounds after successful blood-brain barrier crossing [16] [17]. This strategy effectively masks charged functional groups during transport while ensuring activation at the target site. The tert-butyl group provides optimal hydrolytic stability, preventing premature activation in circulation while allowing appropriate cleavage in brain tissue [17].

Physicochemical optimization for blood-brain barrier penetration requires careful balance of lipophilicity and molecular weight. The target compound maintains estimated LogP values of 0.88, indicating balanced lipophilicity suitable for blood-brain barrier crossing [4]. This value falls within the optimal range for passive diffusion while avoiding excessive lipophilicity that could lead to non-specific binding or poor aqueous solubility.

Blood-Brain Barrier Penetration Data

ParameterValueMethodReference
LogP (predicted)0.88Consensus calculation [4]
TPSA49.77 ŲSILICOS-IT [4]
Water solubility10.8 mg/mLComputational [4]
GI absorptionHighADMET prediction [4]

The pyrrolidine component contributes favorably to blood-brain barrier penetration through its nitrogenous heterocyclic structure. Machine learning analyses of blood-brain barrier penetration identify nitrogenous substructures, including pyrrolidine rings, as facilitating compounds for barrier permeation [18] [19]. The five-membered nitrogen-containing ring can engage in various interactions with blood-brain barrier components, potentially influencing transport mechanisms [19].

Comparative studies of pyrrolidine derivatives demonstrate that N-methylation significantly impacts blood-brain barrier penetration. Research on nicotine derivatives shows that N-methylation of pyrrolidine nitrogen abolishes blood-brain barrier penetration, with brain uptake indices dropping from 120 ± 3 for nicotine to 3.0 ± 0.6 for N-methylated analogs [20]. This finding highlights the importance of maintaining optimal charge characteristics for successful central nervous system delivery.

The aminoacetyl functionality provides additional opportunities for prodrug design through amino acid conjugation strategies. Research demonstrates that amino acid conjugates can utilize large amino acid transporter 1 (LAT1) for enhanced blood-brain barrier transport [5]. L-tyrosine conjugates with phosphoformate linkages demonstrate ability to inhibit LAT1-mediated transport, indicating recognition by the transporter system [5].

Clinical applications of tert-butyl ester prodrugs for central nervous system targeting include development of compounds for neurodegenerative diseases and neuropsychiatric disorders. The strategy has proven effective for improving therapeutic indices by increasing brain exposure while reducing peripheral side effects [16]. Time-course studies demonstrate that prodrugs can achieve sustained brain levels of active compounds with lower absolute peripheral values compared to direct administration [16].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

228.14739250 g/mol

Monoisotopic Mass

228.14739250 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types